N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One study focuses on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. This suggests their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another area of research involves the synthesis and evaluation of novel compounds for their anticancer activities. For instance, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were designed, synthesized, and found to exhibit moderate to good inhibitory activity against various cancer cell lines. Compound 9 was particularly noted for its activity, suggesting a potential pathway for cancer cell growth inhibition through the inhibition of tubulin polymerization (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).
Nematocidal Activity
Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group has revealed compounds with promising nematocidal activity against Bursaphelenchus xylophilus. Compounds from this study showed higher efficacy than commercial nematicides, indicating potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Agents
The synthesis and evaluation of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrate moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains. This suggests the potential use of similar compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Mechanism of Action
Target of Action
It is known that secondary amines, which are key components of this compound, are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants and opiate analgesics .
Mode of Action
The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Secondary amines, which are key components of this compound, are known to be involved in various biochemical pathways, contributing to the synthesis of many compounds such as azo dyes and dithiocarbamate .
Result of Action
Compounds with similar structures have been observed to display antifungal activity .
properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-28(18-8-10-19(30-2)11-9-18)24-27-26-23(33-24)15-3-6-17(7-4-15)25-22(29)16-5-12-20-21(13-16)32-14-31-20/h3-13H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTODOEHCZZZRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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